

Technical Guide: OTs-C6-OBn - A PROTAC Linker for Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **OTs-C6-OBn**, a bifunctional PROTAC (Proteolysis Targeting Chimera) linker. This document covers its chemical properties, synthesis, and its application in the development of targeted protein degraders, specifically focusing on its role in the synthesis of SGK3 (Serum/Glucocorticoid-Regulated Kinase 3) degraders.

Core Compound Data

OTs-C6-OBn, also known as Benzyl 6-(tosyloxy)hexyl ether, is a chemical tool used in the development of PROTACs. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. **OTs-C6-OBn** serves as a linker molecule, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Property	Value	Reference
CAS Number	126519-80-0	[1]
Molecular Formula	C20H26O4S	[1]
Molecular Weight	362.48 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]



Synthesis of OTs-C6-OBn

The synthesis of **OTs-C6-OBn** is a two-step process that involves the monobenzylation of a diol followed by tosylation of the remaining alcohol group. The following protocols are based on established chemical transformations.

Step 1: Synthesis of 6-(Benzyloxy)hexan-1-ol (Williamson Ether Synthesis)

This step involves the selective protection of one of the hydroxyl groups of 1,6-hexanediol with a benzyl group.

Experimental Protocol:

- Reaction Setup: To a solution of 1,6-hexanediol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (approximately 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Benzylating Agent: After the initial reaction subsides and the alkoxide is formed, slowly add benzyl bromide (1 equivalent) to the reaction mixture at 0°C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(benzyloxy)hexan-1-ol.

Step 2: Synthesis of OTs-C6-OBn (Tosyl-C6-OBn) (Tosylation)





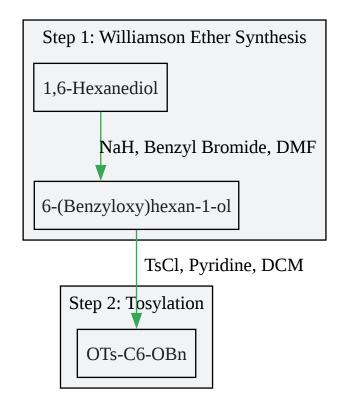


The terminal hydroxyl group of 6-(benzyloxy)hexan-1-ol is converted to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions in PROTAC synthesis.[2]

Experimental Protocol:

- Reaction Setup: Dissolve 6-(benzyloxy)hexan-1-ol (1 equivalent) in a dry solvent such as dichloromethane (DCM) or pyridine at 0°C under an inert atmosphere.
- Addition of Reagents: Add triethylamine (TEA) (1.5 equivalents) and a catalytic amount of 4dimethylaminopyridine (DMAP) (0.2 equivalents) to the solution. Then, add a solution of ptoluenesulfonyl chloride (TsCl) (1.5 equivalents) in the same solvent dropwise.
- Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12 hours. Monitor the reaction progress by TLC.
- Work-up: Upon completion, add water to the reaction mixture. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. Further purification by column chromatography on silica gel will yield the final product, **OTs-C6-OBn**.





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Synthesis workflow for OTs-C6-OBn.

Application in PROTAC Synthesis: SGK3 Degrader

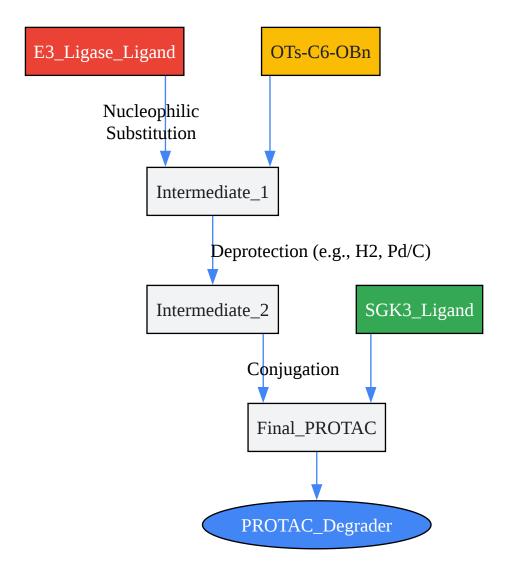
OTs-C6-OBn is a key intermediate in the synthesis of PROTACs designed to target SGK3 for degradation. The tosyl group of **OTs-C6-OBn** serves as a reactive site for linking to a ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). The other end of the linker is then attached to a molecule that binds to SGK3.

General Experimental Workflow for PROTAC Synthesis using OTs-C6-OBn

- Linker-E3 Ligase Ligand Conjugation: The E3 ligase ligand, containing a nucleophilic group (e.g., a phenol or amine), is reacted with **OTs-C6-OBn**. The nucleophile displaces the tosylate group in an S_n2 reaction to form an ether or amine linkage.
- Deprotection: The benzyl (Bn) protecting group on the other end of the linker is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to reveal a primary alcohol.



- Activation of the Linker: The newly exposed alcohol can be converted to a more reactive functional group, such as an azide, carboxylic acid, or another leaving group, depending on the desired final conjugation chemistry.
- Final Conjugation: The activated linker is then reacted with the SGK3-binding molecule to form the final PROTAC.



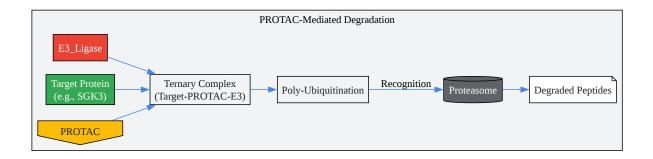
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General workflow for PROTAC synthesis.

Signaling Pathways PROTAC Mechanism of Action



PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and degradation by the 26S proteasome.



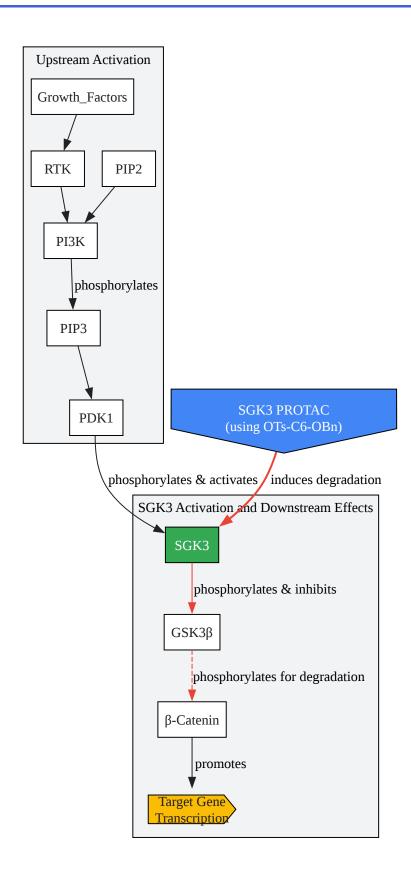
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PROTAC mechanism of action.

SGK3 Signaling Pathway

SGK3 is a serine/threonine kinase that is a downstream effector of the PI3K/AKT signaling pathway. It plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. In some cancers, SGK3 is upregulated and can contribute to therapeutic resistance. For instance, SGK3 can activate the GSK3 β / β -catenin signaling pathway, which is implicated in promoting cancer stemness. By targeting SGK3 for degradation, it is possible to inhibit these pro-survival pathways.





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Simplified SGK3 signaling pathway.



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